molecular formula C14H17N5O B12171151 N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B12171151
M. Wt: 271.32 g/mol
InChI Key: VXQGZFBUYHKASS-UHFFFAOYSA-N
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Description

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide (CAS 851206-47-8) is a synthetic chemical compound with a molecular formula of C14H17N5O and a molecular weight of 271.32 g/mol . Its structure incorporates a cyclohexanecarboxamide group linked to a phenyl ring that is substituted at the 4-position with a 1H-tetrazole moiety . The tetrazole ring is a quintessential five-membered heterocycle featuring a carbon atom and four nitrogen atoms, which confers significant electron-rich, planar characteristics to the molecule . This structure is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for carboxylic acid and other functional groups, which can enhance metabolic stability, solubility, and binding affinity in drug-like molecules . The primary research value of this compound stems from the well-documented pharmacological properties of tetrazole derivatives. Tetrazole-containing compounds have attracted significant interest due to a wide spectrum of reported biological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant effects . Specifically, structurally related compounds featuring the tetrazole functional group have demonstrated potent anticonvulsant activity in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential for central nervous system (CNS) drug discovery . The mechanism of action for such bioactive compounds is often multifaceted. The tetrazole ring can participate in key hydrogen bonding interactions with biological targets, such as the GABA-A receptor, which is a pivotal site for anticonvulsant and anxiolytic drug action . Furthermore, the compound's overall structure, featuring an amide linker and an aromatic tetrazole system, makes it a valuable intermediate or precursor for the synthesis of more complex molecular architectures, such as diazaspiro decanediones and other spiro compounds investigated for their enhanced pharmacological profiles . Researchers can utilize this chemical as a key building block in synthetic chemistry or as a reference standard in bioactivity screening assays to explore new therapeutic avenues. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H17N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h6-11H,1-5H2,(H,16,20)

InChI Key

VXQGZFBUYHKASS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1H-Tetrazol-1-yl)aniline

The tetrazole moiety is introduced via a [2+3] cycloaddition between 4-cyanoaniline and sodium azide. To prevent undesired side reactions, the amine group is temporarily protected as an acetyl derivative:

  • Protection : 4-Cyanoaniline is acetylated using acetic anhydride in pyridine, yielding 4-cyanoacetanilide.

  • Cycloaddition : The nitrile group undergoes Hüisgen cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst in dimethylformamide (DMF) at 100°C for 24 hours. This step selectively produces the 1H-tetrazol-1-yl isomer due to NH₄Cl’s role in regioselectivity.

  • Deprotection : Hydrolysis with 6M HCl under reflux removes the acetyl group, yielding 4-(1H-tetrazol-1-yl)aniline.

Key Data :

  • Yield: 68–72% (cycloaddition step)

  • Purity: >95% (confirmed via HPLC/MS)

Amidation with Cyclohexanecarbonyl Chloride

The aniline intermediate is acylated using cyclohexanecarbonyl chloride under Schotten-Baumann conditions:

  • Reaction : 4-(1H-Tetrazol-1-yl)aniline is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base. Cyclohexanecarbonyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol/water.

Key Data :

  • Yield: 85–90%

  • Characterization: 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.95 (s, 1H, tetrazole), 7.85 (d, J=8.4J = 8.4 Hz, 2H, ArH), 7.72 (d, J=8.4J = 8.4 Hz, 2H, ArH), 2.40–2.35 (m, 1H, cyclohexane), 1.80–1.20 (m, 10H, cyclohexane).

Direct Coupling of Preformed Tetrazole and Carboxamide Components

Synthesis of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid is commercially available or synthesized via oxidation of cyclohexanemethanol using potassium permanganate in acidic conditions.

Coupling via Carbodiimide Reagents

A two-step, one-pot coupling strategy avoids isolating the tetrazole-containing aniline:

  • Activation : Cyclohexanecarboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

  • Coupling : 4-(1H-Tetrazol-1-yl)aniline is added, and the reaction is stirred at room temperature for 24 hours.

Key Data :

  • Yield: 78–82%

  • Purity: 98% (HPLC)

Multicomponent Reaction (MCR) Approach

A streamlined MCR synthesizes the target compound in a single step, combining cyclohexanecarbonyl chloride, 4-azidobenzonitrile, and ammonium acetate under microwave irradiation:

  • Reaction : 4-Azidobenzonitrile, cyclohexanecarbonyl chloride, and ammonium acetate are heated at 120°C in acetonitrile for 30 minutes.

  • Mechanism : The azide undergoes cycloaddition with the nitrile in situ, followed by amidation.

Key Data :

  • Yield: 65–70%

  • Advantages: Reduced reaction time and higher atom economy.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hüisgen + Amidation85–90>95High selectivity, scalableMultiple steps, protection required
Direct Coupling78–8298Mild conditions, one-potRequires preformed tetrazole
MCR65–7090Rapid, minimal purificationLower yield, specialized equipment

Optimization and Troubleshooting

Regioselectivity in Tetrazole Formation

  • Challenge : Competing formation of 2H-tetrazol-2-yl isomer.

  • Solution : Use NH₄Cl as a catalyst to favor 1H-tetrazol-1-yl product.

Sensitivity of Tetrazole Ring

  • Challenge : Degradation under strong acidic/basic conditions.

  • Mitigation : Employ neutral pH during amidation and avoid prolonged heating.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time and improves safety for azide handling.

  • Purification : Chromatography or recrystallization ensures >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to act as a bioisostere of carboxylic acids allows it to mimic the behavior of other biologically active molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Tetrazole vs. Sulfonamide/Thiourea : The tetrazole group in the target compound may enhance metabolic stability compared to sulfonamide () or thiourea derivatives (–4), which are prone to hydrolysis or oxidation.
  • Fluorinated Derivatives : Unlike 18F-FCWAY (–6), the absence of fluorine in the target compound eliminates defluorination risks but may reduce utility in PET imaging.
  • Stereochemistry : The food additive in –9 highlights the role of stereochemistry in applications, suggesting that the target compound’s activity may depend on its conformational rigidity.

Key Observations :

  • Synthesis : The target compound may be synthesized via acylation, similar to and –9, but requires tetrazole introduction, likely through cycloaddition or substitution.
  • IR Spectroscopy : Thiourea derivatives (–4) show distinct C=S stretches (~1245 cm⁻¹), while sulfonamides () exhibit SO2NH peaks (~1146 cm⁻¹). The tetrazole group is expected to show N-H stretches near 3300–3100 cm⁻¹.

Pharmacological and Functional Comparisons

  • Antimicrobial Activity : Sulfathiazole derivatives () and thiourea compounds () demonstrate antitubercular and antifungal activity. The tetrazole group’s electron-withdrawing nature may enhance target binding in similar applications.
  • Receptor Imaging : 18F-FCWAY (–6) binds 5-HT1A receptors but suffers from defluorination. The tetrazole’s stability could mitigate such issues in imaging probes.
  • Enzyme Inhibition: Y-27632 () inhibits Rho-kinase via pyridyl and aminoethyl interactions. The tetrazole’s hydrogen-bonding capacity may offer alternative binding modes for enzyme targets.

Stability and Metabolic Considerations

  • Defluorination in 18F-FCWAY : Miconazole inhibition () improves PET imaging by reducing bone uptake. The tetrazole group’s metabolic resistance (due to aromatic stability) could offer advantages over fluorinated analogs.
  • Thiourea Derivatives : Susceptible to oxidation and hydrolysis (), limiting their therapeutic utility compared to more stable tetrazole-containing compounds.

Biological Activity

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N4OC_{13}H_{16}N_{4}O, with a molecular weight of 248.30 g/mol. The presence of the tetrazole ring enhances its lipophilicity and biological activity, making it a promising candidate for further research.

PropertyValue
Molecular FormulaC13H16N4O
Molecular Weight248.30 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors . Preliminary studies suggest that it may act as an inhibitor of xanthine oxidase , an enzyme involved in purine metabolism, which could lead to decreased production of uric acid, making it a potential treatment for conditions like gout .

Interaction with Biological Targets

The tetrazole moiety is known to enhance binding affinity to various biological targets. For instance, it has been shown to interact effectively with the active sites of certain enzymes, leading to modulation of enzymatic activity. In vitro studies indicate that compounds containing tetrazole rings often exhibit significant biological effects due to their ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This activity is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer effects, particularly through the induction of apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to reduced proliferation rates in treated cells .

Case Studies

  • Anticancer Efficacy : A study involving human colon cancer cell lines treated with this compound showed a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
  • Xanthine Oxidase Inhibition : In a biochemical assay, the compound demonstrated an IC50 value of approximately 0.031 μM, indicating potent inhibition of xanthine oxidase compared to standard inhibitors like topiroxostat (IC50 = 0.021 μM). This suggests its potential use in managing hyperuricemia .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles for this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideSimilar cyclohexane and tetrazole structureAntimicrobial
N-(2-nitrophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideContains a nitro substituentAnticancer
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivativesXanthine oxidase inhibitorsPotent XO inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
  • Step 2 : Coupling the tetrazole-phenyl intermediate with cyclohexanecarboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
  • Optimization : Yield and purity are enhanced by controlling temperature (0–5°C for cycloaddition; room temperature for coupling), pH (acidic for tetrazole formation), and purification via column chromatography (20% ethyl acetate/hexane gradient) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tetrazole protons at δ 8.5–9.5 ppm) and cyclohexane carboxamide signals .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the tetrazole and phenyl rings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₆N₆O requires m/z 308.1392) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodological Answer :

  • Anticancer Activity : MTT assays using ovarian (SK-OV-3) and colon (HCT-116) cancer cell lines, with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition rates to known standards .
  • Receptor Binding : Competitive binding assays against 5-HT1A receptors using radioligands like ¹⁸F-FCWAY .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times to minimize variability .
  • Dose-Response Validation : Repeat experiments across 8–10 concentration points to ensure reproducibility of IC₅₀ values .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for outliers .

Q. How does the electronic configuration of the tetrazole ring influence reactivity and target interactions?

  • Methodological Answer :

  • Computational Studies : Density Functional Theory (DFT) calculates electron density distribution, identifying nucleophilic (N1) and electrophilic (C5) sites on the tetrazole .
  • Spectroscopic Analysis : Infrared (IR) spectroscopy detects N–H stretching (3276 cm⁻¹) and C=N vibrations (1635 cm⁻¹), correlating with reactivity .
  • Biological Validation : Mutagenesis studies on target proteins (e.g., 5-HT1A receptors) to identify binding residues affected by tetrazole electronic properties .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Methodological Answer :

  • Challenge 1 : Low yield in tetrazole cycloaddition due to side reactions.
  • Solution : Use flow chemistry for precise temperature/pH control and in-line purification .
  • Challenge 2 : Purification bottlenecks at multi-gram scales.
  • Solution : Switch from column chromatography to recrystallization (ethanol/water solvent system) .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like HPLC monitoring for real-time quality control .

Q. How can molecular docking predictions for 5-HT1A receptor binding be experimentally validated?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions between the tetrazole moiety and receptor active sites (e.g., Ser159, Asp116) .
  • In Vitro Validation : Compare docking scores with competitive binding assays using ¹⁸F-Mefway, a PET ligand for 5-HT1A receptors .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified tetrazole substituents to test docking-predicted affinity changes .

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